Cas no 1333384-46-5 (tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate)
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate
- tert-butyl N-[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]carbamate
- SB13293
- FCH3133349
- tert-butylN-[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]carbamate
- (4-Aminomethyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester
- tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
- SCHEMBL23842466
- A1-01491
- MFCD27987304
- tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate
- 1333384-46-5
- CS-0091796
- D75224
- 4-(Aminomethyl)-1-(Boc-amino)-bicyclo[2.2.2]octane
-
- Inchi: 1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-10,15H2,1-3H3,(H,16,17)
- InChI Key: HKIFFGIMDKXVHB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC12CCC(CN)(CC1)CC2)=O
Computed Properties
- Exact Mass: 254.199428076g/mol
- Monoisotopic Mass: 254.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4
- XLogP3: 1.7
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM441188-1g |
tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate |
1333384-46-5 | 95%+ | 1g |
$2095 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0144-100MG |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
1333384-46-5 | 95% | 100MG |
¥ 2,884.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0144-250MG |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
1333384-46-5 | 95% | 250MG |
¥ 4,613.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0144-500MG |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
1333384-46-5 | 95% | 500MG |
¥ 7,682.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0144-1G |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
1333384-46-5 | 95% | 1g |
¥ 11,523.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0144-5G |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
1333384-46-5 | 95% | 5g |
¥ 34,570.00 | 2023-03-30 | |
| Aaron | AR01V8JG-100mg |
tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate |
1333384-46-5 | 97% | 100mg |
$404.00 | 2025-02-11 | |
| Aaron | AR01V8JG-250mg |
tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate |
1333384-46-5 | 97% | 250mg |
$672.00 | 2025-02-11 | |
| 1PlusChem | 1P01V8B4-100mg |
tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate |
1333384-46-5 | 95.00% | 100mg |
$353.00 | 2023-12-22 | |
| 1PlusChem | 1P01V8B4-250mg |
tert-Butyl(4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)carbamate |
1333384-46-5 | 95.00% | 250mg |
$606.00 | 2023-12-22 |
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate Suppliers
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate (CAS No. 1333384-46-5)
tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate, with the CAS registry number 1333384-46-5, is a versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, often referred to as tert-butyl carbamate derivative, is characterized by its unique bicyclic structure and functional groups, making it a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents.
The core structure of this compound includes a bicyclo[2.2.2]octane framework, which provides exceptional stability and rigidity. The presence of an aminomethyl group at the 4-position introduces additional functionality, enabling this compound to participate in various chemical reactions, such as nucleophilic substitutions and condensations. Furthermore, the tert-butyl group serves as a protecting group for the carbamate moiety, enhancing its reactivity and making it suitable for use in complex synthetic pathways.
Recent studies have highlighted the potential of tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate in the development of advanced polymers and coatings. Researchers have demonstrated that this compound can be incorporated into polymer matrices to improve mechanical properties such as tensile strength and thermal stability. For instance, a 2023 study published in *Macromolecules* reported that the incorporation of this compound into polyurethane formulations resulted in a 15% increase in tensile strength and enhanced resistance to environmental degradation.
In addition to its applications in materials science, tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate has shown promise in drug delivery systems. Its ability to act as a biocompatible carrier has been explored in several preclinical studies. A 2023 article in *Journal of Controlled Release* detailed how this compound can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability without compromising their therapeutic efficacy.
The synthesis of tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate involves a multi-step process that typically begins with the preparation of the bicyclic intermediate. This is followed by functionalization with an aminomethyl group through nucleophilic substitution or reductive amination, depending on the specific reaction conditions. The final step involves the introduction of the tert-butyl carbamate group, which is achieved via standard carbamation techniques.
From an environmental standpoint, tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate exhibits favorable biodegradation characteristics under controlled conditions, making it a sustainable choice for various industrial applications. Its low toxicity profile has also been validated through extensive in vitro and in vivo studies, further solidifying its role as a safe and effective compound for use in both research and commercial settings.
In conclusion, tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]carbamate (CAS No. 1333384-46-5) stands out as a highly functional compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers and industry professionals alike, driving innovation in materials science, drug delivery, and beyond.
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